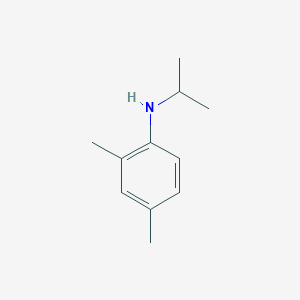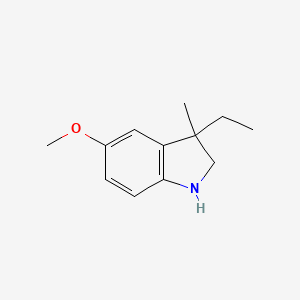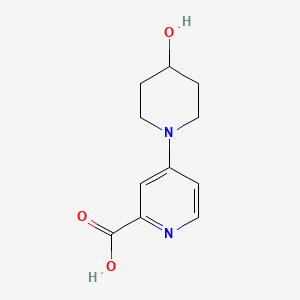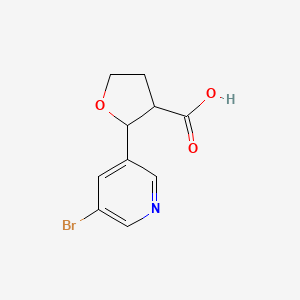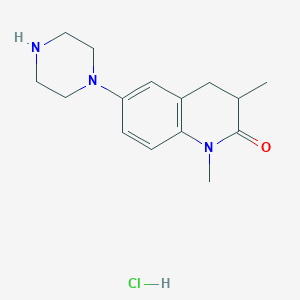
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-methylthiazole with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carboxylic acid.
Reduction: 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(2-Methyl-1,3-thiazol-5-yl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: The presence of both a thiazole and a pyridine ring in 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde provides a unique combination of electronic and steric properties, making it a versatile compound for various applications. Its aldehyde group also allows for further functionalization, enhancing its utility in synthetic chemistry.
Properties
Molecular Formula |
C10H8N2OS |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2OS/c1-7-11-5-10(14-7)8-2-3-9(6-13)12-4-8/h2-6H,1H3 |
InChI Key |
IMSSUVHEMZKZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=CN=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
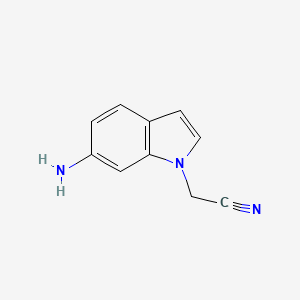
amine](/img/structure/B13196386.png)
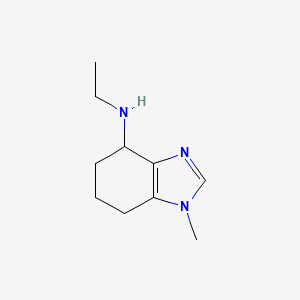
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
